molecular formula C7H16ClN3O B3059981 3-Piperazin-1-ylpropanamide hydrochloride CAS No. 1609395-36-9

3-Piperazin-1-ylpropanamide hydrochloride

Cat. No. B3059981
CAS RN: 1609395-36-9
M. Wt: 193.67
InChI Key: WGNZVBNFIHIEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperazin-1-ylpropanamide hydrochloride is an organic compound with the empirical formula C7H16ClN3O and a molecular weight of 193.67 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Piperazin-1-ylpropanamide hydrochloride, has been a subject of interest in recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Piperazin-1-ylpropanamide hydrochloride can be represented by the SMILES string NC(CCN1CCNCC1)=O.Cl . This indicates that the molecule contains a piperazine ring attached to a propanamide group.


Physical And Chemical Properties Analysis

3-Piperazin-1-ylpropanamide hydrochloride is a solid compound . It has a molecular weight of 193.67 and its empirical formula is C7H16ClN3O .

Scientific Research Applications

Pharmacological Evaluation

Another study centered around the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were synthesized and structurally characterized using various spectroscopic methods. They were also pharmacologically evaluated for their antidepressant and antianxiety activities through behavioral tests on albino mice (Kumar et al., 2017).

Anticancer and Antituberculosis Studies

Research has also been conducted on the synthesis of derivatives involving 3-Piperazin-1-ylpropanamide hydrochloride for their potential anticancer and antituberculosis properties. One study synthesized a series of new derivates using the reductive amination method, and these compounds were characterized by elemental analysis and spectral studies. Some of these compounds exhibited significant in vitro anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Structural and Electronic Investigations

Another study focused on the structural, electronic, molecular, and biological properties of a specific derivative of 3-Piperazin-1-ylpropanamide hydrochloride. The study involved a synthesis followed by spectral data analysis and single-crystal analysis. Theoretical calculations were also performed to understand the properties of the compound better. Moreover, molecular docking studies were carried out to assess the compound's potential against specific membrane proteins, indicating its effectiveness against prostate cancer (Bhat et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-piperazin-1-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZVBNFIHIEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-1-ylpropanamide hydrochloride

CAS RN

1609395-36-9, 90048-60-5
Record name 1-Piperazinepropanamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperazin-1-ylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-ylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-ylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Piperazin-1-ylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Piperazin-1-ylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Piperazin-1-ylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Piperazin-1-ylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.